![molecular formula C11H14N2O B113287 1-[4-(Azetidin-1-ylcarbonyl)phenyl]methanamine CAS No. 923183-92-0](/img/structure/B113287.png)
1-[4-(Azetidin-1-ylcarbonyl)phenyl]methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-[4-(Azetidin-1-ylcarbonyl)phenyl]methanamine” is a chemical compound with the molecular formula C11H14N2O . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of “1-[4-(Azetidin-1-ylcarbonyl)phenyl]methanamine” consists of 11 carbon atoms, 14 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom . The molecular weight is 190.24 g/mol.Wissenschaftliche Forschungsanwendungen
Antibacterial and Antifungal Activity
Research has demonstrated that derivatives of azetidinone, a category including 1-[4-(Azetidin-1-ylcarbonyl)phenyl]methanamine, show promising antibacterial and antifungal properties. For example, novel azetidine derivatives synthesized by (Rao et al., 2013) displayed acceptable results in their antibacterial and antifungal activity assessments. Similarly, (Rajasekaran & Murugesan, 2006) synthesized several novel azetidinones with good antibacterial and anticonvulsant activity.
Anti-Tubercular Agents
The design and development of azetidinone derivatives for anti-tubercular activity were explored by (Thomas et al., 2014). Their work involved the synthesis of novel azetidinone analogues, showing good anti-tubercular activity against Mycobacterium tuberculosis.
Antitumor Agents
Azetidinones have shown promise as antitumor agents. (Greene et al., 2016) investigated 3-phenoxy-1,4-diarylazetidin-2-ones, leading to the discovery of potent antiproliferative compounds. These compounds displayed significant activity in inhibiting the polymerization of isolated tubulin and caused G2/M arrest and apoptosis in cancer cells.
Antioxidant Properties
Novel thiazole derivatives, including azetidinones, have been synthesized and evaluated for their in vitro antioxidant properties. (Jaishree et al., 2012) found that some of the synthesized compounds exhibited potent antioxidant activity.
Catalytic Applications
Azetidinone derivatives have been studied for their potential in catalytic applications. (Roffe et al., 2016) synthesized 1-(3-(Pyridin-2-yl)phenyl)methanamine derivatives for use in catalytic applications, showing good activity and selectivity.
Antiviral Activity
The potential of azetidinone analogues in antiviral therapies was explored by (Zoidis et al., 2003). They synthesized azetidine derivatives and tested them against influenza A, finding some compounds to be significantly more potent than existing antiviral drugs.
Eigenschaften
IUPAC Name |
[4-(aminomethyl)phenyl]-(azetidin-1-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c12-8-9-2-4-10(5-3-9)11(14)13-6-1-7-13/h2-5H,1,6-8,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEHJTKLUXOJBTH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)C(=O)C2=CC=C(C=C2)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(Azetidin-1-ylcarbonyl)phenyl]methanamine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

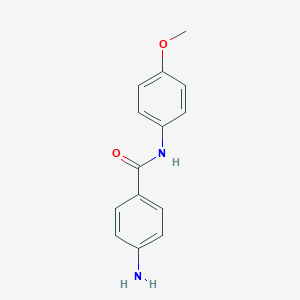
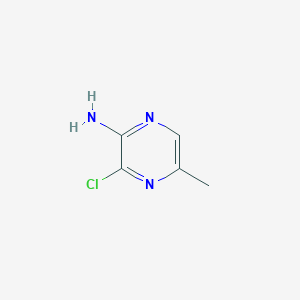
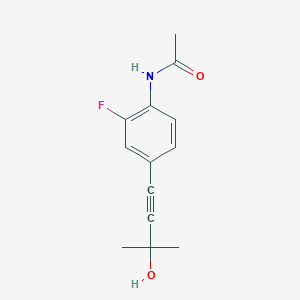
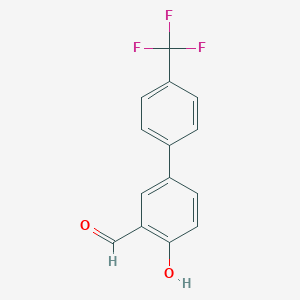
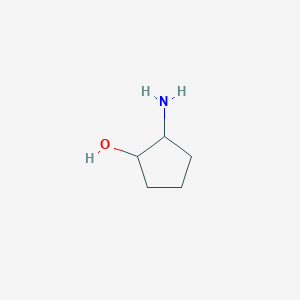
![6-Amino-4-(4-hydroxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B113223.png)
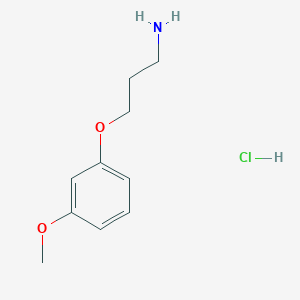
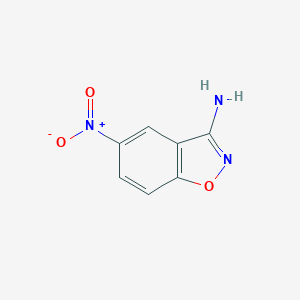
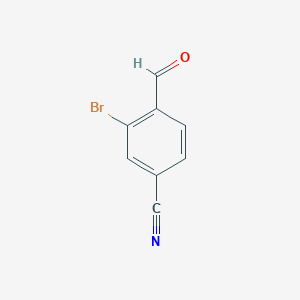
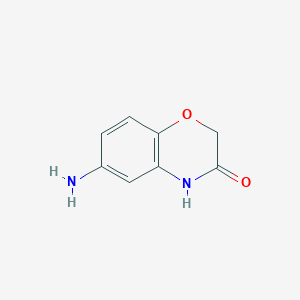
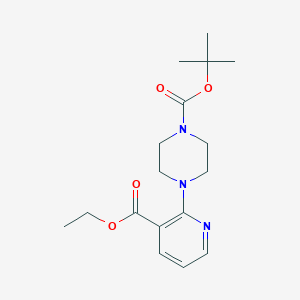
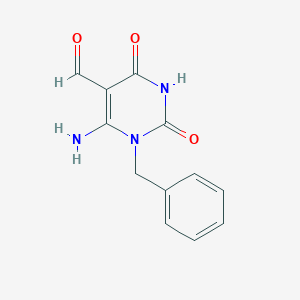
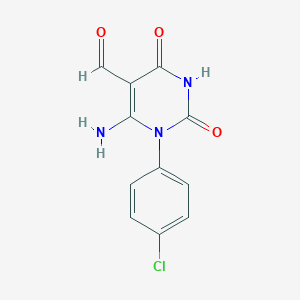
![3-Iodo-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde](/img/structure/B113235.png)